molecular formula C21H15ClN2O3S B12274485 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B12274485
M. Wt: 410.9 g/mol
InChI Key: QJYXTKSVTGJPGM-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of benzodioxole, pyridine, and methoxyphenyl groups

Preparation Methods

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then chlorinated. The chlorinated benzodioxole is reacted with a thiol to introduce the sulfanyl group. This intermediate is then coupled with a methoxyphenyl-substituted pyridine derivative under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Biological Activity

The compound 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a heterocyclic compound with potential pharmacological applications. Its complex structure incorporates a benzodioxole moiety, a pyridine ring, and a carbonitrile group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.80462 g/mol
  • CAS Number : [not specified in the search results]

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in different therapeutic areas:

  • Antimicrobial Activity
    • The compound has shown promising antibacterial properties against various strains. In vitro studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis. Other bacterial strains exhibited weak to moderate responses .
    • The presence of the sulfanyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent antibacterial effects.
  • Anticancer Activity
    • Preliminary studies suggest that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, related benzodioxole derivatives have been evaluated for their effectiveness against various cancer cell lines, showing IC50 values indicative of potent activity .
    • The mechanism of action may involve inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
  • Enzyme Inhibition
    • The compound has been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies demonstrated that it could effectively reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
    • The structural features of the compound likely facilitate binding to the active sites of these enzymes, thereby inhibiting their function.

Study 1: Antimicrobial Efficacy

In a study evaluating various synthesized compounds with similar structures, it was found that derivatives containing the benzodioxole moiety displayed significant antibacterial activity. Compounds were tested against multiple bacterial strains with results indicating that modifications to the sulfanyl group enhanced antimicrobial efficacy .

Study 2: Anticancer Potential

Research involving related compounds revealed that those featuring the pyridine ring demonstrated selective cytotoxicity against cancer cell lines such as HepG2 and MCF7. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound, establishing a dose-response relationship that supports further investigation into its anticancer mechanisms .

Data Tables

Activity Type Target Organism/Cell Line IC50/Activity Level Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AnticancerHepG2 Cell LineIC50 = 7.05 μM
Enzyme InhibitionAcetylcholinesteraseSignificant Inhibition

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H15ClN2O3S/c1-25-16-5-2-13(3-6-16)18-7-4-14(10-23)21(24-18)28-11-15-8-19-20(9-17(15)22)27-12-26-19/h2-9H,11-12H2,1H3

InChI Key

QJYXTKSVTGJPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

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